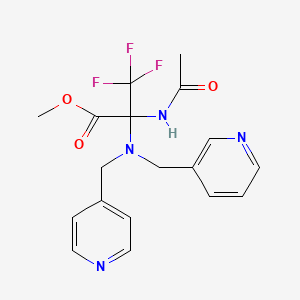
methyl 2-(acetylamino)-3,3,3-trifluoro-N-(pyridin-3-ylmethyl)-N-(pyridin-4-ylmethyl)alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-{[(PYRIDIN-3-YL)METHYL][(PYRIDIN-4-YL)METHYL]AMINO}PROPANOATE is a complex organic compound characterized by its unique structure, which includes trifluoromethyl and pyridine groups
Preparation Methods
The synthesis of METHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-{[(PYRIDIN-3-YL)METHYL][(PYRIDIN-4-YL)METHYL]AMINO}PROPANOATE typically involves multiple steps, including the formation of intermediate compounds. The synthetic routes often employ reagents such as trifluoromethylating agents and pyridine derivatives. Reaction conditions may include the use of catalysts, specific temperatures, and solvents to facilitate the desired transformations. Industrial production methods may involve scaling up these reactions while ensuring safety and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
METHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-{[(PYRIDIN-3-YL)METHYL][(PYRIDIN-4-YL)METHYL]AMINO}PROPANOATE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. The trifluoromethyl and pyridine groups play crucial roles in these interactions, contributing to the compound’s unique properties.
Comparison with Similar Compounds
When compared to similar compounds, METHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-{[(PYRIDIN-3-YL)METHYL][(PYRIDIN-4-YL)METHYL]AMINO}PROPANOATE stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. Similar compounds may include other trifluoromethylated pyridine derivatives, each with distinct structural variations and applications.
Properties
Molecular Formula |
C18H19F3N4O3 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
methyl 2-acetamido-3,3,3-trifluoro-2-[pyridin-3-ylmethyl(pyridin-4-ylmethyl)amino]propanoate |
InChI |
InChI=1S/C18H19F3N4O3/c1-13(26)24-17(16(27)28-2,18(19,20)21)25(11-14-5-8-22-9-6-14)12-15-4-3-7-23-10-15/h3-10H,11-12H2,1-2H3,(H,24,26) |
InChI Key |
RMGAYFQZCNHYKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(=O)OC)(C(F)(F)F)N(CC1=CC=NC=C1)CC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















